2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine
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Overview
Description
2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine is a synthetic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and oxan-4-yl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of pyrimidine derivatives with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, which can lead to various biological effects. The exact pathways and targets involved depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Pyrimido[4,5-d]pyrimidine: Studied for its biological significance and synthetic applications.
Uniqueness
2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-9(1)12-13-6-3-11(15-12)14-10-4-7-16-8-5-10/h3,6,9-10H,1-2,4-5,7-8H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPDIPCSBCZNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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